molecular formula C6H6N4O B14623904 Pyridine, 2-azido-4-methyl-, 1-oxide CAS No. 57097-31-1

Pyridine, 2-azido-4-methyl-, 1-oxide

Cat. No.: B14623904
CAS No.: 57097-31-1
M. Wt: 150.14 g/mol
InChI Key: TUXOIIMLKIUMGB-UHFFFAOYSA-N
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Description

Pyridine, 2-azido-4-methyl-, 1-oxide is a heterocyclic organic compound that features a pyridine ring substituted with an azido group at the 2-position, a methyl group at the 4-position, and an oxide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-4-methylpyridine, is treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the displacement of the chlorine atom by the azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-azido-4-methyl-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of substituted pyridines.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or triphenylphosphine.

    Substitution: Sodium azide in DMF or other polar aprotic solvents.

Major Products:

    Oxidation: Nitro derivatives of pyridine.

    Reduction: Amino derivatives of pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Pyridine, 2-azido-4-methyl-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-azido-4-methyl-, 1-oxide involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. This reactivity is harnessed in various applications, including the synthesis of complex organic molecules and materials .

Comparison with Similar Compounds

Uniqueness: Pyridine, 2-azido-4-methyl-, 1-oxide is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in synthetic organic chemistry and materials science.

Properties

CAS No.

57097-31-1

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

2-azido-4-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H6N4O/c1-5-2-3-10(11)6(4-5)8-9-7/h2-4H,1H3

InChI Key

TUXOIIMLKIUMGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])N=[N+]=[N-]

Origin of Product

United States

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